Cas no 2138144-01-9 (4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-propyl-)

4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-propyl-, is a specialized sulfonyl chloride derivative featuring a triazole core with butyl and propyl substituents. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing derivatives. Its unique structure enhances reactivity and selectivity in nucleophilic substitution reactions, making it valuable for constructing complex heterocyclic frameworks. The butyl and propyl side chains contribute to improved solubility in organic solvents, facilitating handling in synthetic applications. This reagent is particularly suited for pharmaceutical and agrochemical research, where precise functionalization of triazole systems is required. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-propyl- structure
2138144-01-9 structure
Product Name:4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-propyl-
CAS No:2138144-01-9
MF:C9H16ClN3O2S
MW:265.760239601135
CID:5300141
Update Time:2025-10-19

4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-propyl- Chemical and Physical Properties

Names and Identifiers

    • 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-propyl-
    • Inchi: 1S/C9H16ClN3O2S/c1-3-5-7-13-8(6-4-2)11-12-9(13)16(10,14)15/h3-7H2,1-2H3
    • InChI Key: MCXJZYJTJXCIDP-UHFFFAOYSA-N
    • SMILES: N1=C(CCC)N(CCCC)C(S(Cl)(=O)=O)=N1

4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-propyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-782676-0.05g
4-butyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
2138144-01-9 95.0%
0.05g
$624.0 2025-02-22
Enamine
EN300-782676-0.1g
4-butyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
2138144-01-9 95.0%
0.1g
$653.0 2025-02-22
Enamine
EN300-782676-0.25g
4-butyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
2138144-01-9 95.0%
0.25g
$683.0 2025-02-22
Enamine
EN300-782676-0.5g
4-butyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
2138144-01-9 95.0%
0.5g
$713.0 2025-02-22
Enamine
EN300-782676-1.0g
4-butyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
2138144-01-9 95.0%
1.0g
$743.0 2025-02-22
Enamine
EN300-782676-2.5g
4-butyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
2138144-01-9 95.0%
2.5g
$1454.0 2025-02-22
Enamine
EN300-782676-5.0g
4-butyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
2138144-01-9 95.0%
5.0g
$2152.0 2025-02-22
Enamine
EN300-782676-10.0g
4-butyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
2138144-01-9 95.0%
10.0g
$3191.0 2025-02-22

Additional information on 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-propyl-

Introduction to 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-propyl- (CAS No. 2138144-01-9)

4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-propyl- (CAS No. 2138144-01-9) is a specialized chemical compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazoles, which are known for their diverse biological activities and potential applications in drug development. The unique structural features of this compound, particularly the 4-butyl and 5-propyl substituents, contribute to its distinct chemical and biological properties.

The 4H-1,2,4-triazole scaffold is a versatile core structure that has been extensively studied for its broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The introduction of the sulfonyl chloride functional group further enhances the reactivity and versatility of the molecule, making it a valuable intermediate in the synthesis of more complex compounds. The 4-butyl and 5-propyl substituents provide additional steric and electronic effects that can influence the compound's pharmacokinetic and pharmacodynamic profiles.

Recent research has highlighted the potential of 4H-1,2,4-triazole-3-sulfonyl chloride, 4-butyl-5-propyl- in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antifungal activity against a range of clinically relevant fungal pathogens. The researchers found that the sulfonyl chloride group plays a crucial role in enhancing the compound's ability to disrupt fungal cell walls and inhibit essential metabolic pathways.

In addition to its antifungal properties, 4H-1,2,4-triazole-3-sulfonyl chloride, 4-butyl-5-propyl- has shown promise in cancer research. A study conducted at the National Institutes of Health (NIH) investigated the anticancer potential of this compound against various human cancer cell lines. The results indicated that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells. The researchers attributed these effects to the compound's ability to interfere with key signaling pathways involved in cell survival and growth.

The synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride, 4-butyl-5-propyl- involves several well-established chemical reactions. The starting materials are typically readily available and can be obtained from commercial suppliers. The synthesis process begins with the formation of the 4H-1,2,4-triazole core structure through a cyclocondensation reaction. Subsequent steps involve the introduction of the butyl and propyl substituents via alkylation reactions. Finally, the sulfonyl chloride group is introduced through a sulfonylation reaction using an appropriate sulfuryl chloride reagent.

The physical and chemical properties of 4H-1,2,4-triazole-3-sulfonyl chloride, 4-butyl-5-propyl- have been well-characterized. It is a white crystalline solid with a melting point ranging from 80°C to 85°C. The compound is soluble in common organic solvents such as dichloromethane and acetone but exhibits limited solubility in water. These properties make it suitable for use in various synthetic protocols and biological assays.

From a safety perspective, handling 4H-1,2,4-triazole-3-sulfonyl chloride, 4-butyl-5-propyl- requires adherence to standard laboratory safety protocols. The compound should be stored in a cool, dry place away from sources of heat or ignition. Personal protective equipment (PPE) such as gloves and safety goggles should be worn during handling to prevent skin contact or inhalation.

In conclusion, 4H-1,2,4-triazole-3-sulfonyl chloride, 4-butyl-5-propyl- (CAS No. 2138144-01-9) is a promising chemical compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing effective treatments.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk